MS Distinguishability: +3 Da Mass Shift Enables Unambiguous Analyte Differentiation
As a tri-deuterated isotopologue, (2-Methyl-3-furanyl)-dithio-2-propanone-d3 provides a definitive +3 Da mass shift relative to the unlabeled analyte (molecular weight 205.31 vs. 202.29), establishing a unique and non-overlapping mass spectrometry channel for accurate quantification . In contrast, the non-deuterated parent compound (CAS 156386-69-5) co-elutes with and spectrally overlaps the analyte, precluding its use as a valid internal standard in selected ion monitoring (SIM) mode [1].
| Evidence Dimension | Molecular Weight (Mass Spectrometry Distinguishability) |
|---|---|
| Target Compound Data | 205.31 g/mol (C8H7D3O2S2); +3 Da shift from unlabeled |
| Comparator Or Baseline | Unlabeled (2-Methyl-3-furanyl)-dithio-2-propanone: 202.29 g/mol (C8H10O2S2) |
| Quantified Difference | +3.02 Da |
| Conditions | High-resolution or unit-resolution mass spectrometry; calculated based on exact mass of deuterium substitution (3 × 1.0063 Da). |
Why This Matters
A +3 Da mass shift is the minimum required for reliable differentiation in unit-resolution MS, preventing ion crosstalk and ensuring that the internal standard signal does not interfere with the target analyte's quantification.
- [1] Restek Corporation. Choosing an Internal Standard. Technical Note, 2015. View Source
